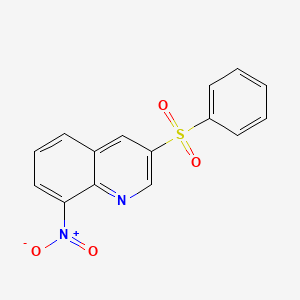

3-(Benzenesulfonyl)-8-nitroquinoline

Beschreibung

3-(Benzenesulfonyl)-8-nitroquinoline (CAS RN: 607743-07-7) is a quinoline derivative characterized by a benzenesulfonyl group at position 3 and a nitro group at position 7. Its molecular formula is C₁₅H₁₀N₂O₄S, with a molecular weight of 314.32 g/mol. This compound is primarily utilized as a research chemical in pharmacological and coordination chemistry studies, owing to its structural features that influence electronic properties and biological interactions .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIJASKGJCBCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698891 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607743-07-7 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(Benzenesulfonyl)-8-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound this compound has a complex structure characterized by a quinoline core with a nitro group at the 8-position and a benzenesulfonyl group at the 3-position. Its molecular formula is C₁₃H₉N₃O₃S, and it is known for its solubility in organic solvents, which facilitates its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that can participate in nucleophilic substitution reactions, leading to the modification of biomolecules such as proteins and nucleic acids. This mechanism is crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of electron transport chains, which are vital for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 1.2 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 2.0 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting specific kinases involved in cell proliferation .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 5.0 |

| MCF-7 (Breast cancer) | 4.2 |

| A549 (Lung cancer) | 6.1 |

Case Studies

- Study on Antimycobacterial Activity : A recent study evaluated the efficacy of various quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound was more effective than standard treatments like isoniazid, showcasing its potential as a novel therapeutic agent .

- Cancer Cell Apoptosis Induction : Another research investigation focused on the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways. The study found that treatment with this quinoline derivative led to increased levels of reactive oxygen species (ROS), triggering cell death .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(Benzenesulfonyl)-8-nitroquinoline serves as a valuable building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules. The compound can undergo:

- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.

- Redox Reactions: The nitro group can be reduced to an amino group, facilitating further functionalization.

Biological Applications

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown:

- Antimicrobial Activity: The compound demonstrates effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitroquinoline derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Medical Applications

The compound is under investigation for its therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

- Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial agent | Effective against specific bacterial strains |

| Anticancer activity | Significant cytotoxicity observed in cancer cell lines | |

| Medicine | Potential therapeutic agent | Investigated for effects on cancer and infections |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(Benzenesulfonyl)-8-nitroquinoline and analogous compounds:

Chemical Reactivity and Coordination Behavior

- Silver Ion Coordination: 8-Nitroquinoline derivatives, such as this compound, exhibit weaker interactions with Ag⁺ ions compared to 5-nitroquinoline analogs. NMR titrations show minimal chemical shift changes for 8-nitroquinoline, suggesting poor complexation due to steric hindrance or electronic effects from the nitro group at position 8 . In contrast, 5-nitroquinoline forms stable 1:2 Ag⁺ complexes, as evidenced by ESI-MS and titration studies .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in chloroform and DMSO, similar to halogenated derivatives like 3-Bromo-8-chloro-6-nitroquinoline . 3-Fluoro-8-nitroquinoline, with a smaller fluorine substituent, exhibits higher solubility in methanol and aqueous solutions .

Vorbereitungsmethoden

Nitration of Quinoline Derivatives

The nitration of quinoline to introduce a nitro group at the 8-position is a crucial step. According to research on nitroquinoline derivatives, direct nitration of 8-(alkyl)-2-methylquinolines at elevated temperatures (~70 °C) over extended periods (>16 h) leads to selective formation of 8-nitroquinoline derivatives with high yields (up to 94%). The reaction is typically conducted under controlled temperature to ensure regioselectivity and high purity.

Separation of Nitroquinoline Isomers

Nitration often produces a mixture of nitroquinoline isomers, including 5-nitroquinoline and 8-nitroquinoline. A patented process describes the selective separation of 8-nitroquinoline hydrohalide salts from such mixtures by:

- Forming a slurry of the mixture in wet dimethylformamide (DMF) with controlled water content (25-100 mg water per gram of mixture).

- Heating the slurry to 95-100 °C to dissolve the salts.

- Cooling the solution to 20-25 °C to precipitate 5-nitroquinoline hydrohalide, leaving 8-nitroquinoline in solution.

- Isolating the 8-nitroquinoline salt from the filtrate.

This process ensures the availability of pure 8-nitroquinoline intermediates for further functionalization.

Introduction of the Benzenesulfonyl Group at the 3-Position

Sulfonylation via Knoevenagel Condensation/Aza-Wittig Cascade

A modern and efficient method to prepare 3-sulfonyl-substituted quinolines, including benzenesulfonyl derivatives, involves a Knoevenagel condensation combined with an aza-Wittig reaction cascade:

- Starting materials: o-azidobenzaldehydes and ketosulfonamides (or ketosulfones).

- The o-azidobenzaldehyde reacts with triphenylphosphine to form an iminophosphorane intermediate.

- This intermediate undergoes base-mediated Knoevenagel condensation with ketosulfonamides.

- An intramolecular aza-Wittig reaction then cyclizes the intermediate to form the 3-sulfonylquinoline core.

Optimization studies showed that piperidine as a base and acetonitrile as solvent at 95 °C for 6 hours gave excellent yields, often quantitative by NMR analysis. This method provides a straightforward, high-yielding route to 3-(benzenesulfonyl)quinolines, adaptable to various sulfonyl substituents.

Sulfonylation via Sulfonyl Halide or Sulfonic Anhydride

Another approach involves direct sulfonylation of quinoline derivatives using sulfonyl halides or sulfonic anhydrides under mild conditions:

- Quinoline derivatives are reacted with a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (~0 °C).

- Sulfonyl halide or sulfonic anhydride is added dropwise to control the reaction and avoid side products.

- The reaction selectively introduces the sulfonyl group at the 3-position.

- The product is isolated by conventional workup and purification methods.

This method is particularly useful when starting from nitroquinoline precursors and allows for selective functionalization without extensive side reactions.

Integrated Synthetic Route Example for 3-(Benzenesulfonyl)-8-nitroquinoline

Research Findings and Analysis

- The direct nitration route is reliable for introducing the nitro group at the 8-position, but care must be taken to separate isomeric products to obtain pure 8-nitroquinoline intermediates.

- The Knoevenagel condensation/aza-Wittig cascade provides a novel, efficient, and high-yielding synthetic pathway to 3-sulfonylquinolines, including benzenesulfonyl derivatives, with good functional group tolerance.

- The sulfonylation via sulfonyl halides or anhydrides is a classical and selective method that complements the Knoevenagel approach, especially when working with preformed nitroquinoline derivatives.

- Reaction parameters such as solvent choice, temperature control, and base selection are critical for optimizing yields and selectivity in both sulfonylation methods.

Q & A

Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-8-nitroquinoline, and how can reaction yields be maximized?

The compound can be synthesized via photoirradiation of intermediates such as 3-(2-azidophenyl)-8-nitroquinoline in α,α,α-trifluorotoluene, followed by silica gel column chromatography (petroleum ether/EtOAc, 6:4→1:1 v/v) for purification. This method achieved a 77% yield under controlled conditions . Key factors for yield optimization include solvent choice, irradiation time, and gradient elution during chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 13C NMR : Critical for confirming substituent positions (e.g., δ 152.0 for C-2, δ 145.7 for C-5) and aromatic ring connectivity .

- UV-Vis : A λmax of 311 nm (MeOH) indicates π→π* transitions in the quinoline core .

- HRMS : While decomposition was observed in one study , alternative ionization methods (e.g., MALDI-TOF) or lower temperatures may mitigate this issue.

| 13C NMR Peaks (CDCl3) | Assignment |

|---|---|

| 152.0 | C-2 (quinoline) |

| 145.7 | C-5 (sulfonyl) |

| 132.4 | C-4 (nitro group) |

Q. How stable is this compound under standard laboratory conditions?

Stability depends on storage conditions. The nitro group may render the compound sensitive to light and heat. Store in inert atmospheres (e.g., argon) at 2–8°C, sealed to avoid moisture, as suggested for analogous nitroquinolines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Cross-validation using 1H-13C HSQC (to assign protonated carbons) and NOESY/ROESY (for spatial proximity) is critical. For example, HSQC confirmed C-8 connectivity in related quinoline derivatives . If X-ray data is unavailable, computational methods (DFT-based NMR prediction) can supplement experimental results.

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

The electron-withdrawing nitro group enhances electrophilic substitution at the quinoline C-4 position. In analogues, nitro groups participate in cyclization reactions under photoirradiation, forming fused heterocycles . Kinetic studies using time-resolved UV-Vis or in-situ FTIR can track nitro group reactivity.

Q. How does the benzenesulfonyl moiety influence the compound’s fluorescence or biological activity?

Benzenesulfonyl groups in quinoline derivatives are known to enhance metal-binding properties (e.g., zinc sensing via fluorescence quenching). Structural analogs like TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) demonstrate utility in biological zinc detection . Test the compound’s fluorescence in buffered solutions with divalent cations (Zn²⁺, Cu²⁺) to assess potential applications.

Q. What strategies mitigate decomposition during high-resolution mass spectrometry (HRMS) analysis?

- Use soft ionization techniques (e.g., ESI with lower capillary voltages).

- Analyze the compound as a derivatized form (e.g., trimethylsilyl ethers) to enhance stability.

- Perform rapid analysis at low temperatures (e.g., cryo-HRMS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?

Variability often arises from differences in:

- Purification methods : Gradient elution ratios (e.g., petroleum ether/EtOAc) significantly impact recovery .

- Intermediate stability : Azido intermediates may degrade if not handled under strict inert conditions.

- Scale : Milligram-scale reactions (e.g., 0.24 mmol in ) may not extrapolate linearly to larger batches.

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) against bacterial DNA gyrase or zinc-dependent enzymes can prioritize experimental targets. Use DFT calculations to map electrostatic surfaces and identify reactive sites.

Methodological Best Practices

- Synthesis : Prioritize photoirradiation over thermal methods to avoid nitro group decomposition .

- Characterization : Combine NMR with IR spectroscopy to confirm sulfonyl and nitro functional groups.

- Biological Studies : Include control experiments with 8-nitroquinoline derivatives to isolate the benzenesulfonyl moiety’s effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.